1-(5-methoxypyrimidin-2-yl)piperidin-3-ol
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Overview
Description
1-(5-methoxypyrimidin-2-yl)piperidin-3-ol is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by a piperidine ring substituted with a methoxypyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methoxypyrimidin-2-yl)piperidin-3-ol typically involves the reaction of piperidine derivatives with methoxypyrimidine under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic substitution with a methoxypyrimidine halide . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(5-methoxypyrimidin-2-yl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring or the methoxypyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(5-methoxypyrimidin-2-yl)piperidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-methoxypyrimidin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(5-bromopyridin-2-yl)piperidin-3-ol: Similar structure but with a bromopyridine group instead of methoxypyrimidine.
1-(2-chloropyrimidin-4-yl)piperidin-3-ol: Contains a chloropyrimidine group.
1-(phthalazin-1-yl)piperidin-4-ol: Features a phthalazine moiety.
Uniqueness
1-(5-methoxypyrimidin-2-yl)piperidin-3-ol is unique due to its methoxypyrimidine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-(5-methoxypyrimidin-2-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-15-9-5-11-10(12-6-9)13-4-2-3-8(14)7-13/h5-6,8,14H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUAESVWOYVKID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)N2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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